molecular formula C13H13Cl2N B14336919 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride CAS No. 107134-95-2

1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride

Cat. No.: B14336919
CAS No.: 107134-95-2
M. Wt: 254.15 g/mol
InChI Key: XEJACUKLHOQIRI-UHFFFAOYSA-M
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Description

1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is an organic compound that features a pyridinium ion substituted with a chloromethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is displaced by the pyridine nitrogen, forming the pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium salts, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyridinium chloride: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Chlorobenzyl)pyridinium chloride: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    1-(4-Methylbenzyl)pyridinium bromide: Similar structure but with a bromide ion instead of a chloride ion.

Uniqueness

1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a chloromethyl group and a 4-methylphenyl group, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its binding affinity to certain biological targets and improve its chemical stability.

Properties

CAS No.

107134-95-2

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

1-[chloro-(4-methylphenyl)methyl]pyridin-1-ium;chloride

InChI

InChI=1S/C13H13ClN.ClH/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15;/h2-10,13H,1H3;1H/q+1;/p-1

InChI Key

XEJACUKLHOQIRI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Cl.[Cl-]

Origin of Product

United States

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